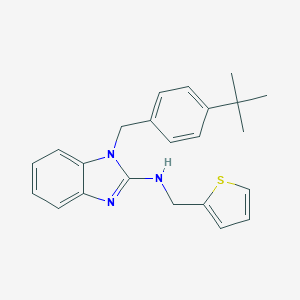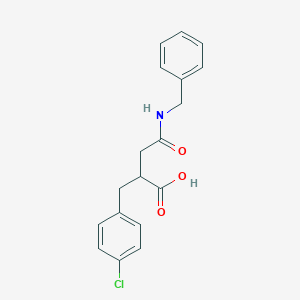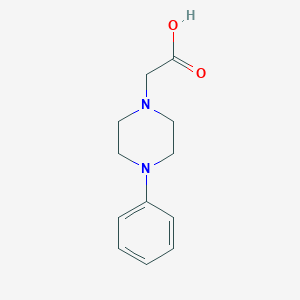amino]propanamide](/img/structure/B226778.png)
N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, also known as DOM, is a synthetic psychedelic compound that belongs to the phenethylamine family. It was first synthesized in the 1960s and has been used in scientific research to study its mechanism of action and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is not fully understood. It is thought to act as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. This receptor is also believed to play a role in the psychedelic effects of compounds like N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide.
Biochemische Und Physiologische Effekte
N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in mood regulation. N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide in lab experiments is its potency. It is a highly potent compound, meaning that only small amounts are needed to produce its effects. This makes it easier to study its effects in animals or in vitro. However, one limitation is its potential for toxicity. High doses of N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide have been shown to cause seizures and other adverse effects in animals.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide. One area of interest is its potential therapeutic use in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is its potential use in the study of the 5-HT2A receptor and its role in the psychedelic effects of compounds like N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide. Finally, further research could be done to investigate the potential long-term effects of N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide use on the brain and body.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with 3,4-dimethoxyphenylacetone to produce N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have psychedelic properties, similar to other compounds in the phenethylamine family, such as mescaline and 2C-B. N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been used in animal studies to investigate its effects on behavior and brain activity.
Eigenschaften
Produktname |
N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide |
|---|---|
Molekularformel |
C22H30N2O5 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C22H30N2O5/c1-24(12-10-16-6-8-20(28-4)21(14-16)29-5)13-11-22(25)23-18-15-17(26-2)7-9-19(18)27-3/h6-9,14-15H,10-13H2,1-5H3,(H,23,25) |
InChI-Schlüssel |
XBQGTYRWBYEPQK-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)


![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)


![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)
